molecular formula C18H14F5NOS B2925835 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone CAS No. 1705212-09-4

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone

Cat. No. B2925835
CAS RN: 1705212-09-4
M. Wt: 387.37
InChI Key: GQMPJTBAMSDJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone” is a complex organic molecule. It contains a thiazepan ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also contains difluorophenyl and trifluorophenyl groups, which are phenyl rings (a hexagonal ring of carbon atoms) with two and three fluorine atoms attached, respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thiazepan ring, followed by the introduction of the difluorophenyl and trifluorophenyl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the seven-membered thiazepan ring and the multiple fluorine atoms on the phenyl rings. The presence of these fluorine atoms would likely make the compound quite electronegative .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions. The presence of the fluorine atoms might make the compound quite reactive, as fluorine is a highly electronegative atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atoms and the thiazepan ring. For example, the compound might have a relatively high boiling point due to the strong bonds formed by the fluorine atoms .

Safety and Hazards

As with any chemical compound, handling “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone” would require appropriate safety precautions. The compound could be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows promise in medicinal chemistry, for example, further studies could be conducted to optimize its structure and improve its activity .

properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F5NOS/c19-10-1-3-13(20)12(9-10)15-5-6-24(7-8-26-15)18(25)11-2-4-14(21)17(23)16(11)22/h1-4,9,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMPJTBAMSDJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.